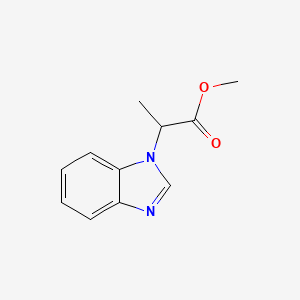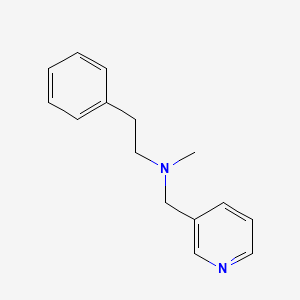![molecular formula C17H20N2OS B5119222 N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea, also known as MBTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MBTU is a urea derivative that has been synthesized through a multi-step process involving the reaction of a phenyl isocyanate with 3-methylbenzyl mercaptan and subsequent reaction with ethylene diamine.
作用机制
The mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is not fully understood. However, it is thought that N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and division. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival.
Biochemical and Physiological Effects:
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes involved in cell growth and survival. In animal models of neurodegenerative diseases, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
实验室实验的优点和局限性
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have potent effects in various research fields, including cancer research and neurodegenerative disease research. However, there are also limitations to the use of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea in lab experiments. For example, the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is not fully understood, which makes it challenging to design experiments that specifically target its effects. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has not been extensively studied in human clinical trials, which limits its potential applications in the clinic.
未来方向
There are several future directions for research on N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea. One area of research is to further elucidate the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea. This will help to design experiments that specifically target the effects of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea and may lead to the development of more potent and specific compounds. Another area of research is to investigate the potential applications of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea in other research fields, such as cardiovascular disease and metabolic disorders. Finally, more studies are needed to determine the safety and efficacy of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea in human clinical trials, which will be essential for its potential use in the clinic.
In conclusion, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is a urea derivative that has gained attention in the scientific community due to its potential applications in various research fields. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been synthesized through a multi-step process involving the reaction of a phenyl isocyanate with 3-methylbenzyl mercaptan and subsequent reaction with ethylene diamine. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have potent effects in various research fields, including cancer research and neurodegenerative disease research. However, further research is needed to fully understand the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea and its potential applications in the clinic.
合成方法
The synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea involves a multi-step process that begins with the reaction of a phenyl isocyanate with 3-methylbenzyl mercaptan to form a thiourea derivative. This intermediate compound is then reacted with ethylene diamine to form N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea. The synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been optimized to produce high yields and purity. The chemical structure of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is shown in Figure 1.
科学研究应用
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been used in various research fields due to its potential applications as a biochemical and physiological agent. One of the most significant applications of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is in the field of cancer research. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This mechanism of action has been demonstrated in various cancer cell lines, including breast, colon, and lung cancer cells.
Another area of research where N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been used is in the field of neurodegenerative diseases. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These effects are thought to be due to the ability of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea to inhibit oxidative stress and inflammation, two processes that are implicated in the pathogenesis of neurodegenerative diseases.
属性
IUPAC Name |
1-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-14-6-5-7-15(12-14)13-21-11-10-18-17(20)19-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRYUUVESCSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)


![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)